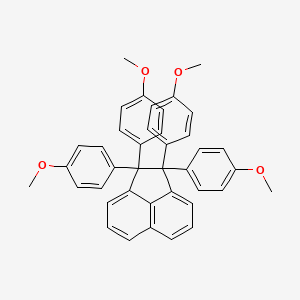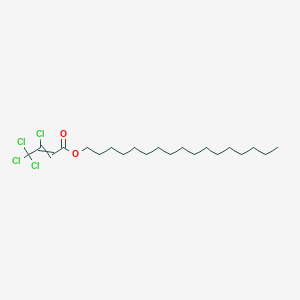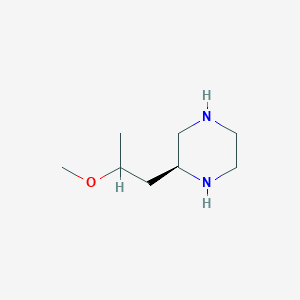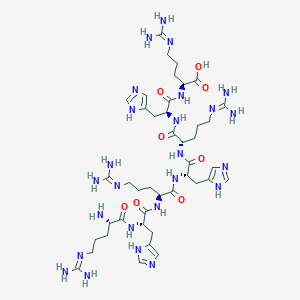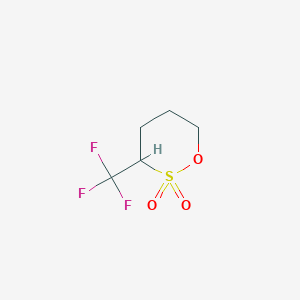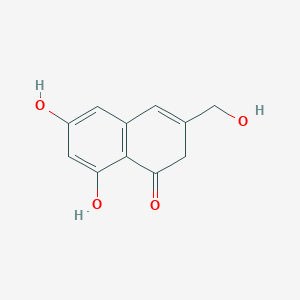
6,8-Dihydroxy-3-(hydroxymethyl)naphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-ジヒドロキシ-3-(ヒドロキシメチル)ナフタレン-1(2H)-オンは、複数のヒドロキシル基を持つナフタレン誘導体です。
準備方法
合成ルートと反応条件
6,8-ジヒドロキシ-3-(ヒドロキシメチル)ナフタレン-1(2H)-オンの合成は、通常、多段階の有機反応を伴います。一般的な方法の1つは、ナフタレン誘導体のヒドロキシル化に続き、ヒドロキシメチル基を導入することです。触媒、溶媒、および温度制御の使用など、特定の反応条件は、高い収率と純度を実現するために重要です。
工業生産方法
工業的な環境では、6,8-ジヒドロキシ-3-(ヒドロキシメチル)ナフタレン-1(2H)-オンの生産には、大規模な化学反応器と連続フロープロセスが伴う場合があります。反応パラメータの最適化と効率的な精製技術の使用は、生産プロセスのスケーラビリティと費用対効果を確保するために不可欠です。
化学反応の分析
反応の種類
6,8-ジヒドロキシ-3-(ヒドロキシメチル)ナフタレン-1(2H)-オンは、次のようなさまざまな化学反応を起こします。
酸化: ヒドロキシル基は、キノンまたはその他の酸化された誘導体を形成するように酸化することができます。
還元: この化合物は、ジヒドロ誘導体を形成するように還元できます。
置換: ヒドロキシル基は、求核置換反応によって他の官能基で置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が頻繁に使用されます。
置換: アルキルハライドやアシルクロリドなどの試薬を、塩基性または酸性条件下で置換反応に使用できます。
生成される主な生成物
これらの反応から生成される主な生成物には、キノン、ジヒドロ誘導体、およびさまざまな置換ナフタレン化合物が含まれます。これらは、使用される特定の反応条件と試薬によって異なります。
科学研究への応用
6,8-ジヒドロキシ-3-(ヒドロキシメチル)ナフタレン-1(2H)-オンは、いくつかの科学研究への応用を持っています。
化学: より複雑な有機分子の合成のためのビルディングブロックとして役立ちます。
生物学: この化合物は、抗酸化作用や抗菌作用などの潜在的な生物活性について研究されています。
医学: 抗炎症作用や抗がん作用などの潜在的な治療効果を調査する研究が進められています。
産業: 染料、顔料、およびその他の工業用化学物質の開発に使用されます。
科学的研究の応用
6,8-Dihydroxy-3-(hydroxymethyl)naphthalen-1(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
6,8-ジヒドロキシ-3-(ヒドロキシメチル)ナフタレン-1(2H)-オンの作用機序には、さまざまな分子標的および経路との相互作用が関係します。ヒドロキシル基は、水素結合や酸化還元反応に関与し、細胞プロセスに影響を与えることができます。この化合物が特定の酵素や受容体に及ぼす影響は、現在も研究中です。
類似の化合物との比較
類似の化合物
- 1,4-ジヒドロキシ-2-ナフトエ酸
- 2,3-ジヒドロキシ-1,4-ナフトキノン
- 6,7-ジヒドロキシ-1,2,3,4-テトラヒドロナフタレン
ユニークさ
6,8-ジヒドロキシ-3-(ヒドロキシメチル)ナフタレン-1(2H)-オンは、特定のヒドロキシル化パターンとヒドロキシメチル基の存在により、ユニークです。
類似化合物との比較
Similar Compounds
- 1,4-Dihydroxy-2-naphthoic acid
- 2,3-Dihydroxy-1,4-naphthoquinone
- 6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene
Uniqueness
6,8-Dihydroxy-3-(hydroxymethyl)naphthalen-1(2H)-one is unique due to its specific hydroxylation pattern and the presence of a hydroxymethyl group
特性
CAS番号 |
676620-32-9 |
|---|---|
分子式 |
C11H10O4 |
分子量 |
206.19 g/mol |
IUPAC名 |
6,8-dihydroxy-3-(hydroxymethyl)-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H10O4/c12-5-6-1-7-3-8(13)4-10(15)11(7)9(14)2-6/h1,3-4,12-13,15H,2,5H2 |
InChIキー |
DANZVIZXRJZZJV-UHFFFAOYSA-N |
正規SMILES |
C1C(=CC2=C(C1=O)C(=CC(=C2)O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[7-(Benzyloxy)hept-2-EN-1-YL]benzene](/img/structure/B12531331.png)
![Pyridine, 2,2'-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis-](/img/structure/B12531341.png)
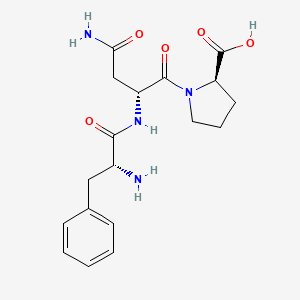

![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-phenylacetic acid](/img/structure/B12531360.png)

![Benzamide, N-cyclopropyl-3-[1-(ethylsulfonyl)-1H-indazol-5-yl]-4-methyl-](/img/structure/B12531382.png)

